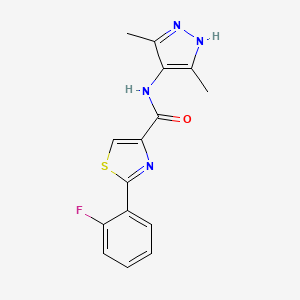
1-(1-Benzylpyrazol-4-yl)sulfonylazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Benzylpyrazol-4-yl)sulfonylazepane, also known as BZA or Bz-423, is a small molecule that has been extensively studied for its potential therapeutic applications. BZA has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and immune-modulatory effects. In
科学的研究の応用
1-(1-Benzylpyrazol-4-yl)sulfonylazepane has been found to have a wide range of biological activities, making it a promising candidate for therapeutic applications. 1-(1-Benzylpyrazol-4-yl)sulfonylazepane has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. 1-(1-Benzylpyrazol-4-yl)sulfonylazepane has also been found to have anti-cancer effects, inhibiting the growth and proliferation of cancer cells. Additionally, 1-(1-Benzylpyrazol-4-yl)sulfonylazepane has been shown to have immune-modulatory effects, regulating the activity of immune cells such as T cells and macrophages.
作用機序
The mechanism of action of 1-(1-Benzylpyrazol-4-yl)sulfonylazepane is not fully understood, but it is thought to act through the inhibition of the mitochondrial enzyme, NADH:ubiquinone oxidoreductase (complex I). This inhibition leads to a decrease in mitochondrial respiration and ATP production, which in turn leads to the activation of the AMP-activated protein kinase (AMPK) pathway. Activation of the AMPK pathway has been linked to many of the biological effects of 1-(1-Benzylpyrazol-4-yl)sulfonylazepane, including its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
1-(1-Benzylpyrazol-4-yl)sulfonylazepane has been found to have a wide range of biochemical and physiological effects. 1-(1-Benzylpyrazol-4-yl)sulfonylazepane has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the activation of NF-κB, a transcription factor that plays a key role in inflammation. 1-(1-Benzylpyrazol-4-yl)sulfonylazepane has also been found to induce apoptosis in cancer cells, leading to a decrease in cell proliferation and tumor growth. Additionally, 1-(1-Benzylpyrazol-4-yl)sulfonylazepane has been shown to regulate the activity of immune cells such as T cells and macrophages, leading to immune-modulatory effects.
実験室実験の利点と制限
1-(1-Benzylpyrazol-4-yl)sulfonylazepane has several advantages for use in lab experiments. 1-(1-Benzylpyrazol-4-yl)sulfonylazepane is a small molecule that is easily synthesized and can be obtained in large quantities. 1-(1-Benzylpyrazol-4-yl)sulfonylazepane has also been extensively studied, with many of its biological effects and mechanisms of action well-characterized. However, there are also limitations to the use of 1-(1-Benzylpyrazol-4-yl)sulfonylazepane in lab experiments. 1-(1-Benzylpyrazol-4-yl)sulfonylazepane has been found to have low solubility in water, which can limit its use in certain experiments. Additionally, 1-(1-Benzylpyrazol-4-yl)sulfonylazepane has been found to have cytotoxic effects at high concentrations, which can limit its use in some cell-based assays.
将来の方向性
There are several future directions for the study of 1-(1-Benzylpyrazol-4-yl)sulfonylazepane. One area of research is the development of 1-(1-Benzylpyrazol-4-yl)sulfonylazepane derivatives with improved solubility and bioavailability. Another area of research is the identification of the specific targets of 1-(1-Benzylpyrazol-4-yl)sulfonylazepane within the mitochondrial complex I. Additionally, the use of 1-(1-Benzylpyrazol-4-yl)sulfonylazepane in combination with other therapeutic agents is an area of research that holds promise for the treatment of a wide range of diseases. Finally, the use of 1-(1-Benzylpyrazol-4-yl)sulfonylazepane in animal models of disease is an area of research that will provide important insights into the potential therapeutic applications of this molecule.
合成法
1-(1-Benzylpyrazol-4-yl)sulfonylazepane is synthesized through a multi-step process, starting with the reaction of 1-benzyl-4-chloropyrazole with sodium azide. This is followed by the reaction of the resulting azide with sodium methoxide to form the corresponding methoxy derivative, which is then treated with para-toluenesulfonyl chloride to generate 1-(1-Benzylpyrazol-4-yl)sulfonylazepane.
特性
IUPAC Name |
1-(1-benzylpyrazol-4-yl)sulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c20-22(21,19-10-6-1-2-7-11-19)16-12-17-18(14-16)13-15-8-4-3-5-9-15/h3-5,8-9,12,14H,1-2,6-7,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGURPTPGVCWWLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CN(N=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzylpyrazol-4-yl)sulfonylazepane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-3-[2-(4-fluorophenyl)-1H-indol-3-yl]propanamide](/img/structure/B7634924.png)
![4-[[4-(2-cyanophenyl)phenyl]methyl]-N-ethylpiperazine-1-carboxamide](/img/structure/B7634928.png)

![N-[1-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B7634940.png)
![N-[2-methyl-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetamide](/img/structure/B7634946.png)
![1-benzyl-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)pyrazole-4-carboxamide](/img/structure/B7634955.png)

![6-cyclopropyl-N,1,3-trimethyl-N-(pyridin-3-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7634968.png)
![3-[4-(4-Methylpiperazin-1-yl)-4-oxobutyl]imidazolidine-2,4-dione](/img/structure/B7634974.png)
![N-[3-[(dimethylamino)methyl]phenyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide](/img/structure/B7634990.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B7635003.png)

![N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-(tetrazol-1-yl)benzamide](/img/structure/B7635011.png)
![1-cyclopentyl-N-[(2-methylpyrazol-3-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7635017.png)